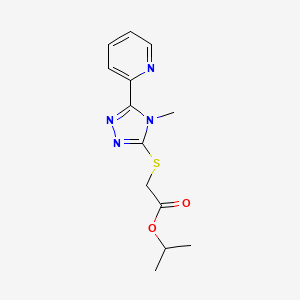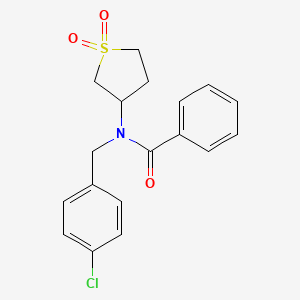![molecular formula C16H12BrN3O2S3 B12133042 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B12133042.png)
3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a thiazolidinone core, a thiazole ring, and a bromobenzylidene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the Bromobenzylidene Moiety: The bromobenzylidene group is introduced via a condensation reaction between the thiazolidinone core and 4-bromobenzaldehyde in the presence of a suitable base.
Attachment of the Thiazole Ring: The final step involves the coupling of the intermediate with 1,3-thiazole-2-amine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are being explored in medicine. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core and the thiazole ring are key structural features that enable binding to these targets, leading to modulation of biological pathways. The bromobenzylidene moiety may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
- 3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
- 3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
The uniqueness of 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide lies in the presence of the bromobenzylidene moiety, which imparts distinct electronic and steric properties. This makes it different from its analogs with other substituents, such as chlorine, fluorine, or methyl groups. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C16H12BrN3O2S3 |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H12BrN3O2S3/c17-11-3-1-10(2-4-11)9-12-14(22)20(16(23)25-12)7-5-13(21)19-15-18-6-8-24-15/h1-4,6,8-9H,5,7H2,(H,18,19,21)/b12-9- |
InChI-Schlüssel |
BNKDTXYGOOEWJM-XFXZXTDPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-(3-phenoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12132970.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B12132976.png)
![(4E)-5-(3-bromophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12132983.png)

![ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate](/img/structure/B12132998.png)

![6-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12133011.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide](/img/structure/B12133012.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133015.png)

![dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B12133018.png)
![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12133023.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133039.png)
![6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133041.png)
